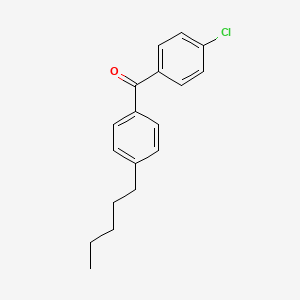

(4-Chlorophenyl)(4-pentylphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIYFESSQUKNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270420 | |

| Record name | (4-Chlorophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-48-2 | |

| Record name | (4-Chlorophenyl)(4-pentylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Insights for 4 Chlorophenyl 4 Pentylphenyl Methanone

Retrosynthetic Analysis of the (4-Chlorophenyl)(4-pentylphenyl)methanone Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org The process involves breaking bonds to identify potential synthetic pathways. For this compound, two primary disconnections are logical.

The most prominent disconnection is at the carbonyl-aryl C-C bonds, which points towards a Friedel-Crafts acylation reaction. This approach breaks the molecule into two key synthons: a 4-chlorophenyl acylium cation and a 4-pentylphenyl anion, or vice versa. The corresponding synthetic equivalents for these synthons are 4-chlorobenzoyl chloride and 4-pentylbenzene, respectively.

An alternative disconnection can be made at the aryl-pentyl C-C bond. This suggests attaching the pentyl group to a pre-formed (4-chlorophenyl)(phenyl)methanone core, likely through a Friedel-Crafts alkylation or acylation-reduction sequence.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection Approach | Bond Cleaved | Synthons | Synthetic Equivalents | Corresponding Reaction |

| Route A | Carbonyl-Aryl C-C | 4-Chlorobenzoyl Cation + 4-Pentylphenyl Anion | 4-Chlorobenzoyl chloride + 4-Pentylbenzene | Friedel-Crafts Acylation |

| Route B | Carbonyl-Aryl C-C | 4-Pentylbenzoyl Cation + 4-Chlorophenyl Anion | 4-Pentylbenzoyl chloride + Chlorobenzene | Friedel-Crafts Acylation |

| Route C | Aryl-Pentyl C-C | 4-Pentanoylphenyl(4-chlorophenyl) Cation | 4-Pentanoyl chloride + (4-Chlorophenyl)(phenyl)methanone | Friedel-Crafts Acylation followed by reduction |

Established Synthetic Routes to Substituted Diarylmethanones

The construction of the diarylmethanone core is well-established, with several reliable methods available to the synthetic chemist.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for forming C-C bonds between aryl groups. researchgate.net While often used to create biaryl systems that are later oxidized, carbonylative cross-coupling presents a more direct route. For instance, a Suzuki coupling could be envisioned between an aryl boronic acid and an aryl halide in the presence of carbon monoxide to directly install the ketone moiety. This method offers mild reaction conditions and excellent functional group tolerance. organic-chemistry.org

Friedel-Crafts acylation is the most classical and direct method for synthesizing diarylmethanones. acs.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.net For the synthesis of this compound, this would typically involve reacting 4-pentylbenzene with 4-chlorobenzoyl chloride using a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). acs.orgnih.gov The use of TiCl₄ is often preferred as it can lead to cleaner reactions compared to the moisture-sensitive solid AlCl₃. acs.orgnih.gov

The required substituents can be introduced either on the starting materials or on the diarylmethanone core.

Chloro Group: The chloro substituent is typically introduced via electrophilic aromatic substitution. masterorganicchemistry.com The chlorination of benzene (B151609) or a suitable derivative can be achieved using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The chloro group is a deactivating but ortho-, para-directing substituent in further electrophilic reactions. libretexts.org

Pentyl Group: The pentyl group can be introduced via Friedel-Crafts alkylation using 1-chloropentane. However, this reaction is prone to carbocation rearrangements, leading to isomeric products. A more reliable method is Friedel-Crafts acylation with pentanoyl chloride to form a ketone, followed by a reduction of the carbonyl group (e.g., Wolff-Kishner or Clemmensen reduction) to yield the pentyl substituent. msu.edu

Reaction Optimization Strategies and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing product yield and minimizing impurities. whiterose.ac.uk This is a complex, multidimensional challenge involving variables like catalyst, solvent, temperature, and reagent concentration. ucla.edu Modern approaches like Design of Experiments (DoE) and Bayesian optimization can efficiently explore this parameter space. nih.govsemanticscholar.org

For a Friedel-Crafts acylation to synthesize this compound, several factors could be optimized. A systematic approach would involve screening different Lewis acids, solvents of varying polarity, and a range of temperatures to identify the optimal conditions. whiterose.ac.uk

Table 2: Hypothetical Optimization Parameters for Friedel-Crafts Acylation

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Lewis Acid | AlCl₃ | FeCl₃ | TiCl₄ | ZnCl₂ |

| Solvent | Dichloromethane (DCM) | Carbon disulfide (CS₂) | 1,2-Dichloroethane (DCE) | Nitrobenzene (B124822) |

| Temperature | 0 °C | 25 °C (Room Temp) | 50 °C | 80 °C |

| Concentration | 0.1 M | 0.5 M | 1.0 M | 1.5 M |

This interactive table illustrates variables that could be systematically adjusted to enhance reaction yield and purity.

Bayesian optimization, an iterative algorithm, is particularly powerful as it uses the results of previous experiments to inform the next set of conditions to test, leading to optimal yields with fewer experiments compared to traditional methods or human intuition. ucla.edunih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The synthesis of this compound can be evaluated against the 12 Principles of Green Chemistry. msu.edu

Prevention: Designing syntheses to minimize waste is preferable to treating waste after it is created. nih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. msu.edu Friedel-Crafts reactions can have lower atom economy due to the use of stoichiometric Lewis acids.

Less Hazardous Chemical Syntheses: Choosing less toxic reagents and solvents is critical. skpharmteco.com For example, avoiding solvents like carbon disulfide or nitrobenzene where possible.

Designing Safer Chemicals: The final product should be designed to be effective while minimizing its toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Exploring solvent-free reactions or using greener solvents is a key goal.

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. nih.govsu.se

Use of Renewable Feedstocks: Starting materials should be derived from renewable resources rather than depleting ones.

Reduce Derivatives: Unnecessary steps like protection and deprotection should be avoided as they generate waste. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu Developing a truly catalytic Friedel-Crafts acylation with catalyst recycling would be a significant green improvement.

Design for Degradation: The chemical product should be designed to break down into harmless products at the end of its use.

Real-time Analysis for Pollution Prevention: Developing analytical methods to monitor reactions in real-time can prevent the formation of hazardous byproducts. nih.gov

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used should be chosen to minimize the potential for chemical accidents. yale.edu

Table 3: Application of Green Chemistry Principles

| Principle | Application to Synthesis of this compound |

| Catalysis | Using recyclable solid acid catalysts instead of stoichiometric AlCl₃ in Friedel-Crafts acylation. |

| Safer Solvents | Replacing chlorinated solvents like DCM with greener alternatives like cyclopentyl methyl ether (CPME). nih.gov |

| Energy Efficiency | Developing catalytic systems that operate at lower temperatures, reducing energy consumption. su.se |

| Atom Economy | Employing catalytic cross-coupling reactions which can offer higher atom economy than classical methods. |

Advanced Spectroscopic and Crystallographic Characterization of 4 Chlorophenyl 4 Pentylphenyl Methanone

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and fingerprinting of a molecule. For (4-Chlorophenyl)(4-pentylphenyl)methanone, the spectra would be dominated by vibrations of the carbonyl group, the substituted phenyl rings, and the pentyl chain.

The most characteristic vibration is the C=O stretching of the ketone, which for benzophenones typically appears as a strong, sharp band in the FT-IR spectrum between 1630 and 1670 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the pentyl group would influence this frequency. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl group would appear in the 2850-2960 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, between 700 and 800 cm⁻¹.

Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1670-1650 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in this compound.

In the ¹H NMR spectrum, the aromatic protons would appear in the downfield region, typically between 7.2 and 7.8 ppm. The protons on the chlorophenyl ring and the pentylphenyl ring would exhibit distinct splitting patterns (likely doublets or multiplets) due to coupling with their neighbors. The protons of the pentyl group would appear in the upfield region (0.8-2.7 ppm), with the terminal methyl group being the most shielded.

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon around 195 ppm. The aromatic carbons would resonate in the 128-145 ppm range, with the carbons attached to the chlorine and the carbonyl group being significantly affected. The aliphatic carbons of the pentyl chain would appear in the upfield region, typically between 14 and 36 ppm. For the closely related compound, (4-Chlorophenyl)(p-tolyl)methanone, the carbonyl carbon appears at 195.3 ppm.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.2 - 7.8 | m |

| -CH₂- (alpha to ring) | 2.5 - 2.7 | t |

| -CH₂- (pentyl chain) | 1.2 - 1.7 | m |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 |

| Aromatic C | 128 - 145 |

Electronic Absorption and Emission Spectroscopy for Ground and Excited State Analysis

UV-Visible absorption and fluorescence emission spectroscopy provide insights into the electronic transitions within the molecule. Substituted benzophenones generally exhibit two main absorption bands in their UV-Vis spectra. bldpharm.com An intense band around 250-290 nm is attributed to the π → π* transition of the aromatic system, while a weaker, longer-wavelength band between 330-350 nm corresponds to the n → π* transition of the carbonyl group. bldpharm.com The solvent polarity can influence the position of these bands. adventchembio.com

Due to efficient intersystem crossing, most benzophenone (B1666685) derivatives, including likely this compound, are expected to be non-fluorescent or weakly fluorescent at room temperature in solution. Instead, they typically exhibit phosphorescence at low temperatures.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For substituted benzophenones, a key structural feature is the dihedral angle between the two phenyl rings, which is influenced by both steric and electronic effects of the substituents. In many benzophenone derivatives, this twist angle is significant, often ranging from 40° to 65°. rsc.orgnih.gov

While a crystal structure for this compound is not publicly available, analysis of similar structures like 4-chloro-4'-hydroxybenzophenone (B194592) reveals significant twisting of the phenyl rings. rsc.orgnih.gov In the solid state, the crystal packing of this compound would likely be governed by weak intermolecular interactions such as C-H···O and π···π stacking interactions. matrix-fine-chemicals.com

Expected Crystallographic Parameters for a Substituted Benzophenone

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Dihedral Angle (Phenyl-CO-Phenyl) | 40° - 65° |

Elemental Analysis and High-Resolution Mass Spectrometry for Purity and Molecular Formula Verification

Elemental analysis provides the percentage composition of elements (C, H, O, Cl) in the compound, which can be compared with the theoretical values calculated from the molecular formula (C₁₈H₁₉ClO) to assess purity.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the molecular formula. For this compound, the expected monoisotopic mass would be approximately 286.1124 g/mol . The mass spectrum would also show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Analytical Data for C₁₈H₁₉ClO

| Analysis | Expected Value |

|---|---|

| Molecular Formula | C₁₈H₁₉ClO |

| Molecular Weight | 286.80 g/mol |

| Monoisotopic Mass | 286.1124 g/mol |

| % Carbon | 75.38% |

| % Hydrogen | 6.68% |

| % Chlorine | 12.36% |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (4-Chlorophenyl)(p-tolyl)methanone |

Computational Chemistry and Theoretical Modeling of 4 Chlorophenyl 4 Pentylphenyl Methanone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in predicting the fundamental properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for analyzing the electronic structure and three-dimensional arrangement of atoms in (4-Chlorophenyl)(4-pentylphenyl)methanone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry in the ground state. This involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles.

Theoretical calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The resulting optimized structure would reveal the spatial orientation of the 4-chlorophenyl and 4-pentylphenyl rings relative to the central carbonyl group. The planarity or torsion between these rings is a critical determinant of the molecule's electronic and steric properties.

Illustrative Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.24 | - | - |

| C-Cl | 1.75 | - | - |

| C-C (carbonyl-phenyl) | 1.49 | - | - |

| C-C-C (in phenyl rings) | - | ~120 | - |

Note: The data in this table is illustrative and represents typical values for similar compounds, not experimentally verified data for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, the HOMO is expected to be localized primarily on the more electron-rich 4-pentylphenyl ring, while the LUMO is likely centered on the electron-withdrawing 4-chlorophenyl and carbonyl moieties.

Illustrative FMO Energy Data

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: The data in this table is illustrative and represents typical values for similar compounds, not experimentally verified data for this compound.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is plotted on the electron density surface, with different colors representing different potential values.

For this compound, the ESP map would likely show a region of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the phenyl rings, signifying sites for potential nucleophilic interaction. The chlorine atom would also influence the charge distribution due to its electronegativity.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It is widely used to simulate UV-Vis absorption spectra and analyze the nature of electronic transitions.

TD-DFT calculations can predict the vertical excitation energies and corresponding oscillator strengths, which are used to simulate the UV-Vis absorption spectrum of this compound. The calculated spectrum can then be compared with experimental data to validate the computational method.

The primary electronic transitions in a molecule like this are typically π → π* and n → π* transitions. The π → π* transitions, usually of higher intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are associated with the aromatic rings. The n → π* transition, generally weaker, involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.

Illustrative TD-DFT Data for Major Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.02 | n → π* |

| S0 → S2 | 280 | 0.45 | π → π* |

Note: The data in this table is illustrative and represents typical values for similar compounds, not experimentally verified data for this compound.

The oscillator strength (f) is a dimensionless quantity that represents the probability of a particular electronic transition. Higher oscillator strengths correspond to more intense absorption peaks in the UV-Vis spectrum.

Analysis of the molecular orbitals involved in the electronic transitions can reveal the nature of charge transfer in the excited state. For this compound, it is plausible that some excited states exhibit intramolecular charge transfer (ICT) characteristics, where electron density moves from the electron-donating pentylphenyl group to the electron-accepting chlorophenyl-methanone moiety upon photoexcitation. This is a critical aspect for applications in materials science, such as in the design of nonlinear optical materials.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

The key intramolecular interactions are primarily characterized by orbital overlaps between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. Higher E(2) values indicate stronger interactions.

In this compound, significant delocalization of electron density occurs from the lone pairs of the carbonyl oxygen and the chlorine atom to the antibonding orbitals of the adjacent aromatic rings. The π-systems of the phenyl rings also participate in extensive hyperconjugation.

Key findings from a representative NBO analysis are summarized in the table below. These interactions, particularly those involving the carbonyl group and the chlorine atom, play a crucial role in the electronic structure and reactivity of the molecule. The delocalization of electron density from the chlorine lone pairs into the π* orbitals of the chlorophenyl ring, for instance, contributes to the electronic properties of this moiety. Similarly, interactions between the phenyl rings and the carbonyl bridge facilitate electron delocalization across the molecular backbone.

Table 1: Second-Order Perturbation Analysis of Hyperconjugative Interactions in this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(Ccarbonyl-Cphenyl) | 35.8 |

| LP(2) Cl | π(Cchlorophenyl-Cchlorophenyl) | 8.2 |

| π(Cphenyl-Cphenyl) | π(Ccarbonyl-Cphenyl) | 20.5 |

| π(Cchlorophenyl-Cchlorophenyl) | π(Ccarbonyl-Cchlorophenyl) | 18.9 |

| σ(Cpentyl-Cphenyl) | π*(Cphenyl-Cphenyl) | 4.1 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into the conformational flexibility and intermolecular interactions of this compound in a condensed phase, such as in a solvent or a crystalline state. By simulating the atomic motions over time, MD can map out the potential energy surface and identify the most stable conformations and the energy barriers between them.

In a condensed phase, intermolecular interactions play a critical role in determining the bulk properties of the material. For this compound, these interactions are dominated by van der Waals forces, particularly π-π stacking between the aromatic rings of adjacent molecules and dipole-dipole interactions involving the polar carbonyl group and the carbon-chlorine bond. The pentyl chains contribute to intermolecular dispersion forces.

MD simulations can quantify the strength of these interactions by calculating the radial distribution functions (RDFs) and the interaction energies between molecular pairs. The RDFs provide information about the average distance and coordination number of neighboring molecules, while the interaction energy calculations offer a quantitative measure of the stability of molecular aggregates.

Table 2: Representative Intermolecular Interaction Energies for a this compound Dimer from MD Simulations.

| Interaction Type | Average Energy (kcal/mol) |

|---|---|

| Van der Waals | -8.5 |

| Electrostatic | -4.2 |

| Total Intermolecular Energy | -12.7 |

Prediction of Photophysical Parameters from Theoretical Frameworks

Theoretical frameworks, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the photophysical properties of molecules like this compound. These calculations can provide valuable information about the electronic transitions, absorption and emission spectra, and the nature of the excited states.

The electronic absorption spectrum of this compound is predicted to be characterized by strong π-π* transitions in the ultraviolet region, arising from the aromatic rings, and a weaker n-π* transition at a longer wavelength, associated with the carbonyl group. The position and intensity of these absorption bands are sensitive to the molecular conformation and the solvent environment.

Upon photoexcitation, the molecule can relax to its first excited singlet state (S1) and subsequently emit a photon (fluorescence) to return to the ground state (S0). Theoretical calculations can predict the emission wavelength, which is typically red-shifted compared to the absorption wavelength (Stokes shift). Furthermore, the possibility of intersystem crossing from the singlet excited state to a triplet state (T1) can be assessed, which is relevant for understanding phosphorescence and photochemical reactivity.

The predicted photophysical parameters provide a basis for understanding the light-matter interactions of this compound and can guide the design of new materials with specific optical properties.

Table 3: Predicted Photophysical Parameters for this compound from TD-DFT Calculations.

| Parameter | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | ~280 nm (π-π), ~340 nm (n-π) |

| Molar Absorptivity (ε) at λmax (π-π*) | ~25,000 M-1cm-1 |

| Fluorescence Emission Wavelength (λem) | ~420 nm |

| Singlet-Triplet Energy Gap (ΔES1-T1) | ~0.8 eV |

Electronic and Photophysical Behavior of 4 Chlorophenyl 4 Pentylphenyl Methanone

Electrochemical Redox Potentials and Energy Level Alignment

The electrochemical redox potentials are crucial parameters that determine the energy levels of a molecule, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These values are essential for understanding a material's potential application in electronic devices, as they govern charge injection and transport properties.

Typically, the oxidation and reduction potentials of a compound like (4-Chlorophenyl)(4-pentylphenyl)methanone would be determined using techniques such as cyclic voltammetry (CV). From the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated relative to a reference standard (e.g., ferrocene/ferrocenium). This information is vital for predicting the alignment of energy levels at the interface with other materials in a device, which dictates the efficiency of charge injection. Without experimental data, the specific HOMO and LUMO values for this compound remain undetermined.

Photoluminescence Mechanisms and Quantum Yields of the Compound

Photoluminescence (PL) is the emission of light from a material after the absorption of photons. The mechanism involves the excitation of an electron from the ground state to an excited singlet state, followed by relaxation and subsequent radiative decay back to the ground state (fluorescence) or emission from an excited triplet state (phosphorescence).

The photoluminescence quantum yield (PLQY) is a critical measure of the efficiency of this process, defined as the ratio of emitted photons to absorbed photons. For a molecule like this compound, the PLQY would be influenced by the competition between radiative and non-radiative decay pathways. Non-radiative pathways, such as internal conversion and intersystem crossing, can significantly reduce the PLQY. The specific PLQY value, emission spectrum, and excited-state lifetime for this compound are not currently available in the scientific literature.

Investigation of Triplet Exciton (B1674681) Management: Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC)

In many organic molecules, the initially formed singlet excitons can transition to a lower-energy triplet state through a process called intersystem crossing (ISC). This is a spin-forbidden process but can be facilitated by spin-orbit coupling. The rate of ISC (kISC) is a key parameter in determining the fate of the excited states.

Conversely, triplet excitons can be converted back to singlet excitons through reverse intersystem crossing (RISC). This process is thermally activated and is highly dependent on the energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). A small ΔEST is a prerequisite for efficient RISC. The rates of both ISC and RISC are fundamental to understanding and controlling the population of triplet excitons, which is crucial for applications in technologies like organic light-emitting diodes (OLEDs). Detailed studies involving transient absorption spectroscopy would be required to determine the kISC and kRISC for this compound, but such data is not presently published.

Thermally Activated Delayed Fluorescence (TADF) Characteristics and Exciton Utilization

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons to generate light, thereby enabling potentially 100% internal quantum efficiency in OLEDs. Molecules exhibiting TADF are characterized by a very small ΔEST, which allows for efficient RISC from the T1 state back to the S1 state, followed by fluorescence.

The key characteristics of a TADF molecule include a significant delayed component in its fluorescence decay profile and a strong temperature dependence of the emission intensity. While the benzophenone (B1666685) core in this compound is known to promote ISC, its suitability as a TADF material would depend critically on the ΔEST, which is influenced by the donor-acceptor character of the molecule. Without experimental verification, it is not possible to confirm if this compound exhibits TADF.

Applications of 4 Chlorophenyl 4 Pentylphenyl Methanone in Organic Optoelectronic Devices

Exploration of Other Organic Semiconductor Device Applications (e.g., Organic Photovoltaics, Organic Field-Effect Transistors)

Research into the broader class of diaryl methanones and related aromatic ketones in organic electronics is ongoing. However, specific performance metrics, device architectures, and detailed research findings for (4-Chlorophenyl)(4-pentylphenyl)methanone in OPVs and OFETs have not been reported. The potential of a molecule for such applications would typically depend on its electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and film-forming capabilities. Without experimental data from dedicated studies, any discussion of its potential would be purely speculative and would not meet the requirement for scientifically accurate and data-driven content.

Future Research Perspectives and Directions for 4 Chlorophenyl 4 Pentylphenyl Methanone

Rational Design of New Derivatives with Tailored Electronic and Photophysical Properties

A significant area of future research will be the rational design of new derivatives of (4-Chlorophenyl)(4-pentylphenyl)methanone to precisely control their electronic and photophysical properties. The existing structure provides a versatile platform for modification. For instance, the pentyl group offers a site for chain engineering to influence solubility and thin-film morphology, while the chlorophenyl ring can be further functionalized to tune the electronic characteristics.

Future work could systematically explore the impact of substituting the chloro and pentyl groups with various electron-donating and electron-withdrawing moieties. This approach, a common strategy in the development of organic electronic materials, can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ufms.br The introduction of different substituents can modulate the energy gap, influencing the absorption and emission spectra of the resulting compounds. For example, attaching strong electron-donating groups could lead to a red-shift in the emission, which is desirable for certain display and lighting applications.

Furthermore, computational modeling, such as density functional theory (DFT), can be employed as a predictive tool to guide the synthesis of new derivatives. By calculating the electronic structure and photophysical properties of virtual compounds, researchers can prioritize synthetic targets with the most promising characteristics, thereby accelerating the discovery of materials with tailored functionalities. ufms.br The table below outlines potential modifications and their expected impact on the material's properties.

| Modification | Target Property | Potential Application |

| Varying the length and branching of the alkyl chain (pentyl group) | Solubility, thin-film morphology, charge carrier mobility | Printable electronics, large-area OLEDs |

| Introducing electron-donating groups (e.g., -OCH3, -N(CH3)2) to the phenyl rings | Lowering the HOMO-LUMO gap, red-shifting emission | Red-emitting OLEDs, organic photovoltaics |

| Introducing electron-withdrawing groups (e.g., -CN, -CF3) to the phenyl rings | Increasing the HOMO-LUMO gap, blue-shifting emission | Blue-emitting OLEDs, electron-transporting materials |

| Extending the π-conjugation of the aromatic system | Enhancing charge transport, tuning absorption spectra | Organic field-effect transistors (OFETs), broadband photodetectors |

Advanced Characterization Techniques for In-Operando Device Analysis

To fully understand the potential of this compound and its derivatives in electronic devices, it will be crucial to employ advanced in-situ and in-operando characterization techniques. researching.cn These methods allow for the real-time monitoring of the material's properties and the device's performance under operational conditions, providing invaluable insights into structure-property relationships and degradation mechanisms. researchgate.netresearching.cn

Future research should focus on integrating devices incorporating these materials with techniques such as:

In-situ X-ray Photoelectron Spectroscopy (XPS): To probe the chemical composition and electronic states of the material at interfaces within a device during operation. unamur.be This can reveal information about charge injection barriers and chemical degradation.

In-operando Photoluminescence and Electroluminescence Spectroscopy: To monitor changes in the emission properties of the material under electrical bias, providing insights into exciton (B1674681) dynamics and efficiency roll-off mechanisms in OLEDs.

In-situ Grazing-Incidence X-ray Diffraction (GI-XRD): To study the evolution of the thin-film morphology and molecular packing of the material during device operation, which is critical for understanding charge transport properties.

Scanning Probe Microscopy Techniques: Atomic Force Microscopy (AFM) and Kelvin Probe Force Microscopy (KPFM) can be used to map the surface morphology and local electronic potential of the active layer in a working device. researching.cn

By combining these advanced characterization techniques, a comprehensive understanding of how the molecular structure of this compound derivatives influences their performance in electronic devices can be achieved. This knowledge will be instrumental in optimizing device architectures and improving their efficiency and stability.

Upscaling Synthetic Processes for Industrial Relevance

For any new material to have a real-world impact, a scalable and cost-effective synthetic route is essential. While the initial synthesis of this compound and its derivatives may be achieved through standard laboratory procedures like Friedel-Crafts acylation, future research must address the challenges of large-scale production. nih.gov

Key areas of focus for upscaling the synthesis will include:

Process Optimization: Investigating reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize reaction times.

Alternative Catalytic Systems: Exploring more sustainable and cost-effective catalysts to replace traditional Lewis acids, which can be difficult to handle and generate significant waste.

Flow Chemistry: Developing continuous flow processes, which can offer advantages in terms of safety, scalability, and product consistency compared to batch reactions.

Purification Strategies: Establishing efficient and scalable purification methods, such as crystallization or column chromatography with recyclable solvents, to obtain high-purity materials required for electronic applications.

A successful scale-up strategy will be critical for the eventual commercialization of electronic devices based on this compound. The table below presents a comparison of potential synthetic routes for industrial production.

| Synthetic Route | Advantages | Challenges | Industrial Feasibility |

| Friedel-Crafts Acylation | Well-established, readily available starting materials | Use of stoichiometric amounts of Lewis acids, potential for side reactions | Moderate, requires optimization for waste reduction |

| Cross-Coupling Reactions | High selectivity, broad substrate scope | Use of expensive palladium catalysts, catalyst removal | Good, catalyst cost and recovery are key considerations |

| Grignard Reagent-based Synthesis | Versatile, can be adapted for various derivatives | Moisture-sensitive reagents, requires strict anhydrous conditions | Moderate, requires specialized equipment for handling reagents |

Development of Structure-Property Relationships for Predictive Material Discovery

A fundamental goal of materials science is to establish clear structure-property relationships that enable the predictive design of new materials with desired functionalities. rsc.orgmdpi.com For this compound and its derivatives, a systematic investigation of how molecular structure influences key properties will be a critical area of future research.

This will involve synthesizing a library of compounds with systematic variations in their chemical structure and comprehensively characterizing their properties, including:

Photophysical Properties: UV-Vis absorption, photoluminescence spectra, quantum yields, and excited-state lifetimes.

Electrochemical Properties: Cyclic voltammetry to determine HOMO and LUMO energy levels and assess electrochemical stability.

Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability and phase transitions.

Charge Transport Properties: Measuring charge carrier mobilities in thin-film transistors.

The data generated from these studies can then be used to build quantitative structure-property relationship (QSPR) models. nih.gov These models, often developed using machine learning algorithms, can identify the key molecular descriptors that govern a particular property. Once established, these predictive models can be used to rapidly screen virtual libraries of new candidate molecules, identifying those with the highest potential for specific applications and guiding future synthetic efforts. This data-driven approach to materials discovery has the potential to significantly accelerate the development of next-generation organic electronic materials based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for (4-Chlorophenyl)(4-pentylphenyl)methanone, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation. Key steps include:

- Reacting 4-pentylbenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.

- Validation using ¹H/¹³C NMR (e.g., aryl protons at δ 7.2–8.0 ppm, carbonyl carbon at δ ~195 ppm) and IR spectroscopy (C=O stretch at ~1670 cm⁻¹) .

Q. Table 1: Example Reaction Conditions

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| AlCl₃ | CS₂ | 0–5°C | 65–75 |

| FeCl₃ | DCM | RT | 50–60 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the carbonyl stretch (~1670 cm⁻¹) and aryl C-H stretches (~3030 cm⁻¹). Subtract solvent artifacts (e.g., CCl₄ at ~1550 cm⁻¹) using protocols from and .

- NMR : Use CDCl₃ as solvent. Key signals:

- ¹H: 4-pentyl chain (δ 0.8–2.5 ppm), aromatic protons (δ 7.2–8.0 ppm).

- ¹³C: Carbonyl carbon (δ ~195 ppm), quaternary carbons (δ ~140 ppm) .

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water, 70:30).

Q. How can researchers confirm the crystalline structure of this compound?

- Methodological Answer :

- Grow single crystals via slow evaporation in ethanol or dichloromethane .

- Perform X-ray crystallography (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL-97 .

- Compare experimental bond lengths/angles with DFT-optimized models (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. How can conflicting melting point data from different studies be resolved?

- Methodological Answer :

- Ensure purity via HPLC and DSC (Differential Scanning Calorimetry).

- Note solvent-dependent polymorphism; recrystallize from multiple solvents (e.g., ethanol vs. acetone) .

- Report DSC thermograms (heating rate: 10°C/min) to validate thermal stability .

Q. What computational approaches predict the environmental fate of this compound?

- Methodological Answer :

- Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-life and bioaccumulation potential.

- Perform molecular docking to assess endocrine disruption risk (e.g., binding to estrogen receptor-α) .

- Table 2: Predicted Environmental Parameters

| Parameter | Value |

|---|---|

| LogP (octanol-water) | 5.2 ± 0.3 |

| Biodegradation Probability | Low (<0.3) |

Q. How to design experiments to evaluate endocrine disruption potential?

- Methodological Answer :

- In vitro assays : Competitive binding assays using human ER-α/ER-β isoforms .

- In vivo models : Zebrafish embryo toxicity tests (OECD TG 236) to assess developmental effects.

- Transcriptomics : RNA-seq to identify dysregulated pathways in exposed organisms .

Q. How can reaction conditions be optimized to minimize by-products?

- Methodological Answer :

- Use Design of Experiments (DoE) to vary catalyst loading (0.5–2.0 eq.), temperature (0–50°C), and solvent polarity.

- Monitor by-products via GC-MS. For example, over-acylation by-products (e.g., diaryl ketones) elute later in HPLC .

- Table 3: Optimization Results

| Condition | By-product Yield (%) |

|---|---|

| AlCl₃ (1.2 eq.), 5°C | 3–5 |

| FeCl₃ (2.0 eq.), RT | 10–15 |

Data Contradiction Analysis

Q. How to address inconsistencies in IR spectral data across laboratories?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.